molecular formula C11H10BrClO3 B12075617 1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid

1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid

Cat. No.: B12075617
M. Wt: 305.55 g/mol
InChI Key: QSEMQGRXRFEQGG-UHFFFAOYSA-N
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Description

1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid is an organic compound that features a cyclopropane ring substituted with a carboxylic acid group and a phenoxy group bearing bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid typically involves the reaction of 2-bromo-4-chlorophenol with cyclopropanecarboxylic acid derivatives. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as DMF or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Bromo-4-chlorophenoxy)methyl)cyclohexanol
  • Methyl (2-bromo-4-chlorophenoxy)(cyclopropyl)acetate
  • 1-(4-Bromophenyl)cyclopropanecarboxylic acid

Uniqueness

1-((2-Bromo-4-chlorophenoxy)methyl)cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring and a phenoxy group with halogen substitutions. This structure imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of both bromine and chlorine atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H10BrClO3

Molecular Weight

305.55 g/mol

IUPAC Name

1-[(2-bromo-4-chlorophenoxy)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10BrClO3/c12-8-5-7(13)1-2-9(8)16-6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15)

InChI Key

QSEMQGRXRFEQGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COC2=C(C=C(C=C2)Cl)Br)C(=O)O

Origin of Product

United States

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